Bis(NHS)PEG5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

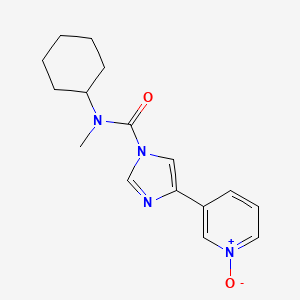

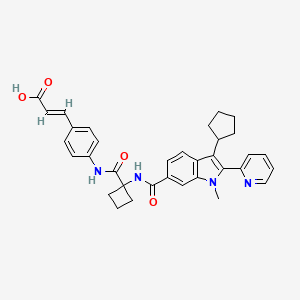

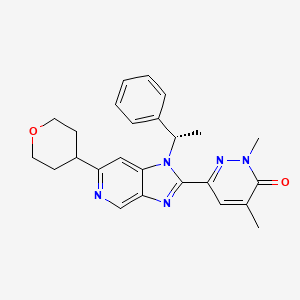

Bis(NHS)PEG5, also known as Bis-N-succinimidyl-(pentaethylene glycol) ester or Bis-succinimide ester-activated PEG compound, is a PEG linker containing two NHS ester groups . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Molecular Structure Analysis

The empirical formula of Bis(NHS)PEG5 is C22H32N2O13 . Its molecular weight is 532.50 .Chemical Reactions Analysis

The N-hydroxysuccinimide ester (NHS) groups at either end of the PEG5 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .Physical And Chemical Properties Analysis

Bis(NHS)PEG5 is a liquid and its solubility is in water . It has a molecular weight of 532.5 .Applications De Recherche Scientifique

Drug Delivery

Bis-PEG5-NHS ester is used in drug delivery systems. Its hydrophilic PEG spacer increases solubility in aqueous media, which is crucial for the effective delivery of drugs. It can be used to connect two amino groups or other amine-containing functional groups, enabling the crosslinking or coupling of biomolecules .

Protein Interaction Analysis

This compound is often used for low-resolution 3-D studies of protein structure and protein interaction analysis. It provides greater precision in optimization and characterization of crosslinking applications .

Biomedical Device Preparation

In the field of biomedical engineering, Bis-PEG5-NHS ester is used in the preparation of biomedical devices. It helps in the functionalization of biomaterials, which is crucial for the development of effective and safe biomedical devices .

Synthesis of PROTACs

Bis-PEG5-NHS ester is a PEG/Alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), a new class of drugs that degrade disease-causing proteins .

Synthesis of Antibody-Drug Conjugates (ADCs)

Bis-PEG5-NHS ester is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). ADCs are a new class of therapeutic agents that combine the specificity of antibodies with the potency of cytotoxic drugs, providing targeted cancer therapy .

Mécanisme D'action

Target of Action

Bis-PEG5-NHS ester, also known as Bis(NHS)PEG5, is a bis-succinimide ester-activated PEG compound . Its primary targets are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are prevalent in biological systems, particularly in proteins where they are found in the side chains of lysine residues and the N-terminus of polypeptides .

Mode of Action

Bis-PEG5-NHS ester interacts with its targets through its N-hydroxysuccinimide (NHS) ester groups located at both ends of the PEG5 spacer . These NHS ester groups react specifically and efficiently with the primary amines at a pH range of 7-9, forming stable amide bonds . This reaction results in the crosslinking of proteins or peptides by flexible PEG spacer arms .

Pharmacokinetics

It’s worth noting that the hydrophilic peg spacer in bis-peg5-nhs ester increases its solubility in aqueous media , which could influence its absorption and distribution in biological systems.

Result of Action

The primary result of Bis-PEG5-NHS ester’s action is the formation of stable amide bonds with primary amines, leading to the crosslinking of proteins or peptides . This can result in changes to the structure and function of these proteins, potentially influencing cellular processes and functions.

Action Environment

The action of Bis-PEG5-NHS ester is influenced by environmental factors such as pH and moisture. The NHS ester groups in Bis-PEG5-NHS ester react with primary amines at a pH range of 7-9 . Additionally, Bis-PEG5-NHS ester is sensitive to moisture , and thus, its storage and handling require conditions that minimize exposure to moisture .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O13/c25-17-1-2-18(26)23(17)36-21(29)5-7-31-9-11-33-13-15-35-16-14-34-12-10-32-8-6-22(30)37-24-19(27)3-4-20(24)28/h1-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYUGLBWKRXQBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-PEG5-NHS ester | |

CAS RN |

756526-03-1 |

Source

|

| Record name | Bis-succinimidyl-4,7,10,13,16-pentaoxanonadecane-1,19-dioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide](/img/structure/B606097.png)

![Yl)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B606098.png)

![N-(3-{5-[(1-Ethylpiperidin-4-Yl)(Methyl)amino]-3-(Pyrimidin-5-Yl)-1h-Pyrrolo[3,2-B]pyridin-1-Yl}-2,4-Difluorophenyl)propane-1-Sulfonamide](/img/structure/B606099.png)

![(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide](/img/structure/B606103.png)